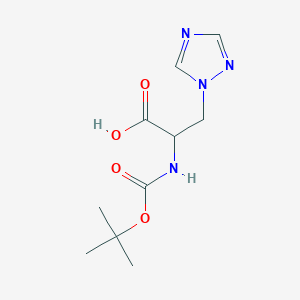

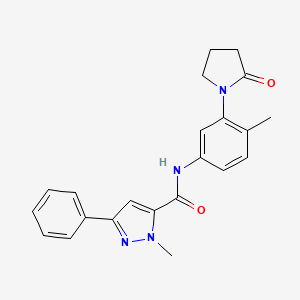

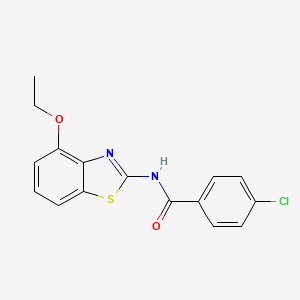

2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, catalysis, and materials science.

Applications De Recherche Scientifique

Catalyst in N-tert-Butoxycarbonylation

The use of H3PW12O40 as a heterogeneous and recyclable catalyst for N-tert-butoxycarbonylation of amines, including primary and secondary types, highlights the compound's role in facilitating chemoselective reactions. It is particularly significant for the synthesis of N-Boc derivatives of chiral α-amino alcohols and esters, providing high yields without competitive side products (Heydari et al., 2007).

Electrophilic Building Blocks

This compound contributes to the preparation of novel electrophilic building blocks, essential for synthesizing enantiomerically pure compounds. It plays a role in the bromination of cyclic acetals from α-amino and β-hydroxy acids, leading to derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid (Zimmermann & Seebach, 1987).

Synthesis of Amino-Triazoles

It's used in the synthesis of 4-tert-butoxycarbonylamino-3,5-dialkyl-4H-1,2,4-triazoles, showcasing its utility in producing compounds with potential biological activity. The efficient formation of these triazoles and their conversion to hydrochloride and free amino compounds underlines its versatility in synthetic chemistry (Lkizler et al., 1996).

Enantioselective Synthesis

This compound is pivotal in the enantioselective synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA). The process involves coupling with enantiomerically pure glycine derivatives, demonstrating its role in synthesizing compounds with high enantiomeric excess, which is crucial in pharmaceutical chemistry (Pajouhesh et al., 2000).

Antifolate Synthesis

In the realm of medicinal chemistry, it's used in the synthesis of quinazoline antifolates that inhibit thymidylate synthase. The tert-butyl group as a carboxyl protecting group is key to avoiding alkali usage and gamma-alpha transpeptidation, essential for producing effective antifolate compounds (Pawełczak et al., 1989).

Polymer Chemistry

It finds applications in polymer chemistry, particularly in the synthesis and polymerization of amino acid-derived acetylene monomers. This showcases its role in creating novel polymers with specific properties, like helical conformations and specific optical rotations (Gao, Sanda, & Masuda, 2003).

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,2,4-triazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)4-14-6-11-5-12-14/h5-7H,4H2,1-3H3,(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHZXRJAHXMAAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN1C=NC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2748725.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748727.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate](/img/structure/B2748733.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2748734.png)

![tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2748740.png)

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2748744.png)